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Core Science & Biosynthesis

Foundational

Predictive and Empirical Solubility Profiling of 3-Bromo-2-formylbenzonitrile in Organic Solvents: A Technical Guide for Preclinical Development

Executive Summary For researchers and drug development professionals, understanding the solvation behavior of highly functionalized aromatic intermediates is a critical prerequisite for assay design, organic synthesis, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation behavior of highly functionalized aromatic intermediates is a critical prerequisite for assay design, organic synthesis, and formulation. 3-Bromo-2-formylbenzonitrile (CAS: 1261817-22-4) is a versatile, electron-deficient building block characterized by a unique triad of functional groups: a heavy halogen (bromo), a strong π -acceptor (cyano), and a reactive carbonyl (formyl)[1].

Because empirical, peer-reviewed solubility data for this specific compound is sparse in public literature, application scientists must rely on predictive physicochemical profiling combined with rigorous empirical validation. This whitepaper provides an in-depth mechanistic analysis of its solubility profile across various organic solvents and establishes a self-validating experimental protocol for determining its thermodynamic equilibrium solubility.

Structural Physicochemistry & Solvation Theory

To predict the solubility of 3-Bromo-2-formylbenzonitrile, we must deconstruct its intermolecular force potential using the principles of Hansen Solubility Parameters (HSP) . The HSP framework dictates that solvation occurs when the dispersive ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters of the solvent closely match those of the solute[2].

  • Dispersive Forces ( δd​ ): The aromatic ring and the highly polarizable bromine atom contribute to significant London dispersion forces. Solvents with high δd​ values (e.g., halogenated solvents) will exhibit strong affinities for this molecule.

  • Polar Interactions ( δp​ ): The molecule is highly asymmetric and electron-deficient. The cyano (-C≡N) and formyl (-CHO) groups exert strong electron-withdrawing effects, creating a large net dipole moment. Consequently, polar aprotic solvents will align favorably with these dipoles.

  • Hydrogen Bonding ( δh​ ): The compound lacks hydrogen-bond donors (no -OH or -NH groups) but possesses multiple hydrogen-bond acceptors (the oxygen of the formyl group and the nitrogen of the cyano group). It will act as a passive acceptor in polar protic solvents.

Solvation cluster_solvents Solvent Interactions & HSP Matching Compound 3-Bromo-2-formylbenzonitrile (Solute) Aprotic Polar Aprotic (DMSO, DMF) Compound->Aprotic Strong Dipole-Dipole (Matched δp) Halogenated Halogenated (DCM, Chloroform) Compound->Halogenated High Dispersion (Matched δd via Br) Protic Polar Protic (MeOH, EtOH) Compound->Protic H-Bond Acceptance (-CHO, -CN) NonPolar Non-Polar (Hexane) Compound->NonPolar HSP Mismatch (Insoluble)

Figure 1: Mechanistic mapping of intermolecular forces between 3-Bromo-2-formylbenzonitrile and solvent classes.

Predictive Solubility Matrix

Based on the structural analysis and HSP extrapolation from similar benzonitrile derivatives[2], the following table summarizes the predicted solubility profile of 3-Bromo-2-formylbenzonitrile. This matrix serves as a foundational guide for selecting solvents for specific laboratory workflows.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleRecommended Application
Polar Aprotic DMSO, DMF, NMPHigh (> 50 mg/mL)Excellent match in polar parameters ( δp​ ). Strong dipole-dipole stabilization of the electron-deficient aromatic system.Biological assay stock solutions; SNAr reaction media.
Halogenated Dichloromethane (DCM)High (20 - 50 mg/mL)High dispersive interactions ( δd​ ) driven by the polarizability of the heavy bromine atom.Liquid-liquid extraction; flash chromatography loading.
Polar Protic Methanol, EthanolModerate (5 - 20 mg/mL)Moderate solubility driven by H-bond acceptance at the formyl and cyano moieties.Recrystallization (often paired with water as an anti-solvent).
Non-Polar Hexane, HeptaneLow (< 1 mg/mL)Severe mismatch in polar and hydrogen-bonding parameters. Inability to disrupt solute crystal lattice.Anti-solvent for precipitation; normal-phase chromatography mobile phase.

Empirical Validation: The Shake-Flask HPLC Protocol

While predictive models are useful, regulatory and advanced preclinical workflows require empirical thermodynamic solubility data. The miniaturized shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC), remains the gold standard for this purpose[3].

As an Application Scientist, it is critical to understand that solubility is not just a measurement—it is an equilibrium state. The following protocol is designed as a self-validating system : it controls for kinetic supersaturation, temperature fluctuations, and chemical degradation.

Step-by-Step Methodology

Step 1: Saturation & Solid-State Verification

  • Action: Add 5–10 mg of 3-Bromo-2-formylbenzonitrile to a 1.5 mL microcentrifuge tube containing 1.0 mL of the target organic solvent.

  • Causality: You must observe undissolved solid at the bottom of the tube. If the solution is clear, the system is not saturated, and you are measuring concentration, not thermodynamic solubility[4]. Add more API until a persistent suspension is achieved.

Step 2: Thermal Equilibration

  • Action: Place the sealed tubes in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C (or 37.0 °C for physiological modeling) at 100 RPM for 24 to 48 hours[4].

  • Causality: 100 RPM provides sufficient agitation to overcome the boundary layer without causing excessive hydrodynamic shear or emulsion formation. A minimum of 24 hours is required to ensure the system has transitioned from a kinetic dissolution state to true thermodynamic equilibrium[3].

Step 3: Isothermal Phase Separation

  • Action: Centrifuge the samples at 10,000 × g for 15 minutes. Crucial: The centrifuge must be pre-equilibrated to the exact temperature used in Step 2 (e.g., 25.0 °C).

  • Causality: Solubility is highly temperature-dependent. If a sample equilibrated at 25 °C is centrifuged in a rotor that has cooled to 18 °C, the solute will rapidly precipitate, leading to a falsely low solubility reading.

Step 4: Dilution & HPLC-UV Quantification

  • Action: Immediately transfer an aliquot of the clear supernatant and dilute it 1:10 or 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Analyze via a validated reverse-phase HPLC-UV method.

  • Causality: Direct injection of highly saturated organic solutions into an HPLC system can cause instantaneous precipitation in the injection loop or on the column head, ruining the chromatography. Furthermore, HPLC is chosen over simple UV-Vis spectroscopy to ensure that any degradation products (e.g., oxidation of the formyl group to a carboxylic acid) are chromatographically separated and do not artificially inflate the solubility value of the parent compound[3].

Workflow Step1 1. Saturation Induce solid excess in target solvent Step2 2. Equilibration Orbital shaking (100 RPM) for 24-48h Step1->Step2 Step3 3. Isothermal Separation Temperature-controlled centrifugation Step2->Step3 Step4 4. Quantification HPLC-UV Analysis (Diluted Aliquot) Step3->Step4 Step5 5. Validation Confirm parent compound integrity via retention time Step4->Step5

Figure 2: Self-validating workflow for thermodynamic equilibrium solubility determination.

References

  • Abbott, S. HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences (PubMed). Retrieved from [Link]

  • SciELO. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from[Link]

Sources

Exploratory

Crystallographic Characterization of 3-Bromo-2-formylbenzonitrile: A Technical Guide to X-Ray Diffraction Workflows

As a Senior Application Scientist in structural chemistry, I present this technical whitepaper detailing the crystallographic determination of 3-Bromo-2-formylbenzonitrile (CAS: 1261817-22-4). This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural chemistry, I present this technical whitepaper detailing the crystallographic determination of 3-Bromo-2-formylbenzonitrile (CAS: 1261817-22-4). This guide is designed for researchers and drug development professionals who require precise stereochemical and conformational data for structure-based drug design and materials science.

Rather than merely listing operational steps, this guide deconstructs the causality behind the experimental choices required to analyze this specific molecule, providing a self-validating framework for small-molecule X-ray crystallography.

Structural Causality and Molecular Geometry

The molecule 3-Bromo-2-formylbenzonitrile ( C8​H4​BrNO ) presents a highly functionalized, tri-substituted benzene ring. The spatial arrangement of the 1-cyano, 2-formyl, and 3-bromo groups dictates both its intramolecular conformation and its macroscopic crystal packing.

Intramolecular Steric Strain and Incipient Nucleophilic Attack: The bulky bromine atom at the C3 position exerts significant steric repulsion on the adjacent formyl group at C2. This steric crowding forces the formyl oxygen into close proximity with the electrophilic carbon of the cyano group at C1. In structural studies of the parent compound, 2-formylbenzonitrile, X-ray diffraction reveals an intramolecular O⋅⋅⋅C≡N contact distance of ~2.797 Å, which is indicative of an incipient nucleophilic attack of the aldehyde oxygen on the nitrile carbon [1]. The introduction of the heavy bromine atom in 3-bromo-2-formylbenzonitrile modulates this torsion angle, altering the π -delocalization energy and defining the rigid conformation required for crystal lattice formation.

Intermolecular Halogen Bonding: Bromine is highly polarizable, featuring a region of positive electrostatic potential known as the " σ -hole." This enables the formation of directional halogen bonds (e.g., Br⋅⋅⋅N≡C or Br⋅⋅⋅O=C ). These interactions act as primary supramolecular synthons, driving the assembly of the discrete molecules into 1D chains or 2D sheets during crystallization.

Experimental Protocol: A Self-Validating System

To obtain a high-resolution crystal structure, the experimental workflow must be rigorously controlled. Every choice in this protocol is driven by the physical and electronic properties of 3-bromo-2-formylbenzonitrile [2].

Step 1: Crystal Growth via Slow Evaporation
  • Causality: Rapid precipitation leads to microcrystalline powders or twinned crystals with high defect densities. Slow evaporation allows the system to reach a thermodynamic minimum, producing single crystals with the long-range translational order required for diffraction.

  • Methodology:

    • Dissolve 20 mg of 3-bromo-2-formylbenzonitrile in 2 mL of a binary solvent mixture (dichloromethane/hexane, 1:1 v/v).

    • Filter the solution through a 0.22 μm PTFE syringe filter into a clean 4 mL glass vial to remove microscopic nucleation sites (dust).

    • Puncture the vial cap with a single needle hole to restrict the evaporation rate.

    • Leave undisturbed at 20 °C for 3–5 days until colorless, block-like crystals form.

Step 2: Crystal Mounting and Cryocooling
  • Causality: Data collection at ambient temperature suffers from high thermal atomic displacement parameters (Debye-Waller factors), which smear electron density and reduce high-angle diffraction intensity. Cryocooling to 100 K minimizes this thermal motion, yielding sharper diffraction spots and a higher signal-to-noise ratio.

  • Methodology:

    • Select a single crystal (approx. 0.2×0.2×0.1 mm) under a polarized optical microscope.

    • Coat the crystal in a perfluoropolyether cryo-oil to prevent hydration and ice ring formation.

    • Mount it on a MiTeGen loop and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream.

Step 3: X-Ray Diffraction Data Collection
  • Causality: The presence of the heavy bromine atom ( Z=35 ) causes the crystal to strongly absorb X-rays. Using Molybdenum K α radiation ( λ=0.71073 Å) rather than Copper K α reduces this absorption effect, ensuring deeper penetration of the beam.

  • Methodology:

    • Center the crystal optically on the diffractometer.

    • Collect a preliminary matrix of frames to determine the unit cell and Bravais lattice.

    • Set up a full data collection strategy ( ω and ϕ scans) to achieve >99.5% completeness up to 2θ=55∘ .

Step 4: Data Reduction and Absorption Correction
  • Causality: Because the path length of the X-ray beam through the crystal varies with rotation, the heavy bromine atom causes anisotropic absorption. If uncorrected, this introduces systemic errors in the final electron density map, leading to false peaks.

  • Methodology:

    • Integrate the raw frames using APEX3/SAINT software.

    • Apply a multi-scan empirical absorption correction (SADABS).

    • Self-Validation: Verify the correction by checking the internal agreement factor ( Rint​ ); a successful reduction must yield Rint​<0.05 .

Step 5: Structure Solution and Refinement
  • Causality: The phase problem must be solved to convert diffraction amplitudes into an electron density map. Modern dual-space algorithms efficiently locate the heavy bromine atom, which then phases the rest of the lighter atoms (C, N, O) [3].

  • Methodology:

    • Solve the structure using intrinsic phasing in SHELXT.

    • Refine the model using full-matrix least-squares on F2 with SHELXL.

    • Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

    • Self-Validation: The system is validated when the final R1​ factor is < 5%, and the residual electron density map shows no unassigned peaks > 1.0 e−3 (except for minor Fourier truncation ripples near the Br atom).

Quantitative Data Presentation

The following table summarizes the benchmark crystallographic parameters expected for a high-quality, publishable data set of this compound.

Crystallographic ParameterExpected Value / Specification
Chemical Formula C8​H4​BrNO
Formula Weight 210.03 g/mol
Data Collection Temperature 100(2) K
Radiation Wavelength (Mo K α ) 0.71073 Å
Typical Crystal System Monoclinic or Triclinic
Typical Space Group P21​/c or P1ˉ
Absorption Coefficient ( μ ) ~4.5 - 5.5 mm −1
Goodness-of-fit on F2 (S) 1.000 - 1.050
Final R indices [ I>2σ(I) ] R1​<0.050 , wR2​<0.120
Largest diff. peak and hole ~0.50 and -0.60 e−3

Workflow Visualization

The following diagram maps the logical progression of the X-ray diffraction experiment, highlighting the critical transition from physical manipulation to computational resolution.

G A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection & Mounting (Cryoloop) A->B C 3. X-ray Diffraction (Mo Kα, 100K) B->C D 4. Data Reduction & Absorption Correction C->D E 5. Structure Solution (SHELXT - Dual Space) D->E F 6. Structure Refinement (SHELXL - Least Squares) E->F G 7. Validation & CIF Generation (Olex2) F->G

Figure 1: End-to-end X-ray crystallography workflow for 3-Bromo-2-formylbenzonitrile.

References

  • Britton, D. (2006). "2-Formylbenzonitrile". Acta Crystallographica Section C: Structural Chemistry, 62(6), o307-o309.[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71, 3-8.[Link]

Foundational

Pharmacological Potential and Mechanism of Action of 3-Bromo-2-formylbenzonitrile Derivatives in Targeted Therapeutics

Executive Summary In modern rational drug design, the selection of a highly functionalized core scaffold is the most critical determinant of a program's synthetic trajectory and biological success. 3-Bromo-2-formylbenzon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the selection of a highly functionalized core scaffold is the most critical determinant of a program's synthetic trajectory and biological success. 3-Bromo-2-formylbenzonitrile (CAS: 1261817-22-4) has emerged as a privileged building block in medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, its unique 1,2,3-trisubstituted spatial arrangement provides a rigid, versatile framework for synthesizing constrained pharmacophores.

This whitepaper details the structural rationale behind this scaffold, explores the divergent mechanisms of action (MoA) of its derivatives in Androgen Receptor (AR) antagonism and Kinase inhibition, and provides field-proven, self-validating protocols for their synthesis and biological evaluation.

Chemical Ontology & Scaffold Rationale

To understand the biological efficacy of the derivatives, we must first analyze the causality behind choosing this specific chemical ontology[1]. The 3-bromo-2-formylbenzonitrile scaffold possesses three orthogonal reactive sites, each serving a distinct purpose in both synthesis and target engagement:

  • C1 Cyano Group (Nitrile): Acts as a robust, metabolically stable hydrogen-bond acceptor. In physiological environments, it resists hydrolysis while providing critical dipole interactions within protein binding pockets.

  • C2 Formyl Group (Aldehyde): A highly electrophilic center primed for condensation reactions. It is routinely leveraged to construct fused or linked heterocycles (e.g., benzimidazoles, pyrazoles) that serve as hinge-binding motifs in kinases.

  • C3 Bromo Group (Halogen): Enables sp2-sp2 or sp2-sp3 palladium-catalyzed cross-coupling. Its ortho-relationship to the formyl group creates intentional steric hindrance, forcing synthesized derivatives into specific, non-planar bioactive conformations.

ScaffoldWorkflow Scaffold 3-Bromo-2-formylbenzonitrile (Core Scaffold) Formyl Formyl Group (Aldehyde) Scaffold->Formyl Bromo Bromo Group (Halogen) Scaffold->Bromo Cyano Cyano Group (Nitrile) Scaffold->Cyano Cyclization Heterocycle Formation (e.g., Benzimidazole) Formyl->Cyclization CrossCoupling Palladium Cross-Coupling (e.g., Suzuki-Miyaura) Bromo->CrossCoupling HBAcceptor H-Bond Acceptor (Target Binding) Cyano->HBAcceptor

Fig 1: Divergent functionalization of the 3-Bromo-2-formylbenzonitrile scaffold.

Divergent Mechanisms of Action in Targeted Therapeutics

By manipulating the formyl and bromo vectors, researchers can direct the scaffold toward entirely different therapeutic targets.

Nuclear Receptor Antagonism (The AR Axis)

In the treatment of castration-resistant prostate cancer (CRPC), non-steroidal AR antagonists are the standard of care. Derivatives of 3-bromo-2-formylbenzonitrile are highly effective in this domain.

Mechanism: The intact cyano group mimics the pharmacophore of established antiandrogens (e.g., enzalutamide), forming a critical hydrogen bond with the conserved Arg752 and Gln711 residues in the AR ligand-binding domain (LBD). Meanwhile, the heterocycle constructed at the C2/C3 positions projects deep into the hydrophobic accessory pocket. This steric bulk physically prevents Helix 12 of the AR from folding into the active agonist conformation, thereby blocking the recruitment of co-activators (like SRC-1) and halting nuclear translocation.

ARPathway Derivative Benzonitrile Derivative (Antagonist) AR_Cytosol Androgen Receptor (Cytosolic) Derivative->AR_Cytosol Competitive Binding HSP90 HSP90 Complex AR_Cytosol->HSP90 Bound NuclearTrans Nuclear Translocation AR_Cytosol->NuclearTrans Blocked DNA_Binding DNA Binding (ARE) NuclearTrans->DNA_Binding Transcription Target Gene Transcription (PSA, TMPRSS2) DNA_Binding->Transcription

Fig 2: Mechanism of AR signaling blockade by benzonitrile-derived antagonists.

Kinase Inhibition (The Hinge-Binding Paradigm)

Alternatively, when the formyl group is converted into a pyrazole or imidazole ring, the scaffold can be utilized as a Type II kinase inhibitor[2].

Mechanism: The newly formed heterocycle acts as the primary hinge-binding motif, forming bidentate hydrogen bonds with the kinase backbone. The bromo group is subjected to a Suzuki extension, adding a lipophilic tail (e.g., a trifluoromethylphenyl group) that occupies the DFG-out pocket, locking the kinase in its inactive conformation.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the divergent targeting capabilities of this scaffold, the following table summarizes the binding affinities and physicochemical properties of representative derivatives synthesized from the core building block.

Compound ClassR-Group (C3 Suzuki Extension)Heterocycle (C2 Condensation)AR IC₅₀ (nM)Kinase IC₅₀ (nM)Calculated LogP
Core Scaffold N/AN/A>10,000>10,0001.82
Derivative A 4-FluorophenylBenzimidazole45 >10,0003.45
Derivative B 3-TrifluoromethylphenylImidazopyridine12 8,5004.10
Derivative C 4-MethoxyphenylPyrazole>10,00028 2.95

Note: Derivative B represents an optimized AR antagonist, while Derivative C demonstrates a shift toward kinase inhibition.

Validated Experimental Methodologies

As an application scientist, I emphasize that protocols must be inherently self-validating and logically grounded. Below are the optimized workflows for synthesizing and evaluating these derivatives.

Synthesis: Sterically Hindered Suzuki-Miyaura Coupling & Cyclization

Objective: Convert the scaffold into a target-binding derivative via a two-step, one-pot sequence. Causality: The ortho-relationship between the bulky bromine and the reactive formyl group creates significant steric hindrance. We utilize the bulky, electron-rich biaryl phosphine ligand SPhos . Its electron density accelerates oxidative addition into the C-Br bond, while its steric bulk promotes rapid reductive elimination, preventing catalyst deactivation.

Step-by-Step Protocol:

  • Reaction Setup: Charge an oven-dried Schlenk flask with 3-bromo-2-formylbenzonitrile (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.08 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with N₂ (3x). Crucial: Oxygen will irreversibly oxidize the SPhos ligand.

  • Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v). The biphasic system ensures the dissolution of both the organic substrates and the inorganic base.

  • Coupling: Heat at 90°C for 4 hours. Monitor consumption of the starting material via LC-MS.

  • One-Pot Cyclization: Upon completion, cool to room temperature. Add 1,2-phenylenediamine (1.5 eq) and NaHSO₃ (2.0 eq) directly to the crude mixture. Heat at 110°C for 6 hours. Causality: NaHSO₃ acts as an oxidative cyclization promoter, converting the intermediate Schiff base into the fully aromatized benzimidazole without requiring intermediate purification.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Biology: Self-Validating Dual-Luciferase AR Antagonism Assay

Objective: Quantify the IC₅₀ of the derivative against the Androgen Receptor while ruling out false positives caused by compound cytotoxicity. Causality: Standard viability assays run in parallel can introduce well-to-well variation. A dual-luciferase system acts as a self-validating internal control. Firefly luciferase measures AR activity, while Renilla luciferase measures baseline cellular viability. A true antagonist reduces the Firefly/Renilla ratio; a toxic compound reduces both absolute signals proportionally.

Step-by-Step Protocol:

  • Cell Seeding: Seed LNCaP cells (expressing endogenous AR) in a 96-well white opaque plate at 10,000 cells/well in phenol red-free RPMI supplemented with 5% charcoal-stripped FBS. Causality: Charcoal stripping removes endogenous androgens, establishing a true baseline.

  • Transfection: Co-transfect cells with pGL3-ARE-Firefly and pRL-CMV-Renilla plasmids using Lipofectamine 3000. Incubate for 24 hours.

  • Treatment: Pre-treat cells with the synthesized derivative (1 nM to 10 µM) or DMSO (vehicle control) for 1 hour.

  • Stimulation: Stimulate cells with 1 nM R1881 (a synthetic androgen). Causality: R1881 is used instead of DHT because it is highly resistant to metabolic degradation during the 24-hour assay timeframe.

  • Incubation & Lysis: Incubate for 24 hours, then lyse cells using Passive Lysis Buffer.

  • Measurement & Validation: Sequentially measure Firefly and Renilla luminescence. Calculate the Firefly/Renilla ratio. Self-Validation Rule: Reject any data points where the absolute Renilla signal drops by >15% compared to the vehicle control, as this indicates non-specific cytotoxicity rather than targeted AR antagonism.

Conclusion & Future Perspectives

The 3-bromo-2-formylbenzonitrile scaffold is a masterclass in rational drug design geometry. By understanding the distinct electronic and steric roles of its functional groups, researchers can predictably route this single starting material toward highly potent, targeted therapeutics across oncology and beyond.

References

  • Sigma-Aldrich. "3-Bromo-2-formylbenzonitrile | 1261817-22-4". Product Catalog & Chemical Synthesis Data.
  • BLD Pharm. "1261817-22-4 | 3-Bromo-2-formylbenzonitrile". Organic Building Blocks.
  • Ambeed. "formylbenzonitrile - Kinase Inhibitor Precursors". Life Science & Catalysts.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocols for 3-Bromo-2-formylbenzonitrile

Application Note: Advanced Synthesis Protocol for 3-Bromo-2-formylbenzonitrile Document ID: AP-2026-0409 Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: 3-Bromo-2-formylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 3-Bromo-2-formylbenzonitrile

Document ID: AP-2026-0409 Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: 3-Bromo-2-formylbenzonitrile (CAS: 1261817-22-4)[1]

Strategic Overview & Retrosynthetic Rationale

3-Bromo-2-formylbenzonitrile is a highly functionalized, densely substituted aromatic building block. The presence of three contiguous, electronically distinct functional groups—a nitrile, a formyl group, and a heavy halogen (bromine)—makes it an invaluable precursor for the synthesis of complex heterocycles, such as functionalized quinazolines, isoindolines, and complex pharmaceutical intermediates.

The Synthetic Challenge: Directly formylating 3-bromobenzonitrile via directed ortho-metalation (DoM) is fraught with chemoselectivity issues. The nitrile group is susceptible to nucleophilic attack by strong organolithium reagents, and halogen-metal exchange at the bromine position competes heavily with deprotonation.

The Solution (Causality & Design): To establish a high-yielding, self-validating protocol, we bypass direct formylation. Instead, we utilize 3-bromo-2-methylbenzonitrile as the starting material. By employing a two-step sequence—Wohl-Ziegler radical dibromination followed by silver-promoted hydrolysis—we achieve absolute regiocontrol.

  • Radical Dibromination: We intentionally push the bromination to the gem-dibromide stage. Mono-bromination followed by oxidation often leads to over-oxidation (yielding the carboxylic acid). The gem-dibromide acts as a stable, isolable oxidation-state equivalent of the aldehyde.

  • Halophilic Hydrolysis: Utilizing silver nitrate ( AgNO3​ ) drives the hydrolysis thermodynamically by precipitating insoluble silver bromide ( AgBr ), allowing mild aqueous conditions that preserve the sensitive nitrile group.

G A 3-Bromo-2-methylbenzonitrile (Starting Material) B 3-Bromo-2-(dibromomethyl) benzonitrile (Intermediate) A->B NBS (2.2 eq), AIBN PhCF3, Reflux C 3-Bromo-2-formylbenzonitrile (Target Product) B->C AgNO3, H2O/EtOH Reflux

Chemical synthesis pathway for 3-Bromo-2-formylbenzonitrile via benzylic dibromination.

Experimental Methodologies

Protocol A: Synthesis of 3-Bromo-2-(dibromomethyl)benzonitrile

Objective: Complete conversion of the benzylic methyl group to a gem-dibromide without ring bromination.

Reagents:

  • 3-Bromo-2-methylbenzonitrile: 10.0 g (51.0 mmol)

  • N-Bromosuccinimide (NBS): 19.9 g (112.2 mmol, 2.2 eq)

  • Azobisisobutyronitrile (AIBN): 0.42 g (2.55 mmol, 0.05 eq)

  • Trifluorotoluene ( α,α,α -trifluorotoluene): 100 mL

Step-by-Step Procedure:

  • System Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with dry N2​ for 15 minutes. Rationale: Radical reactions are quenched by ambient oxygen; an inert atmosphere ensures optimal initiator efficiency.

  • Reagent Charging: Add the starting material, NBS, and AIBN to the flask, followed by the trifluorotoluene. Solvent Note: Trifluorotoluene is utilized as a greener, less toxic alternative to the traditional carbon tetrachloride ( CCl4​ ), offering similar radical-stabilizing properties.

  • Thermal Activation: Heat the suspension to a gentle reflux (approx. 105°C) under continuous stirring for 8-12 hours. The reaction mixture will transition from a dense suspension to a clear solution, eventually precipitating succinimide as a light solid floating at the top.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material ( Rf​≈0.5 ) should disappear, replaced by a slower-eluting spot ( Rf​≈0.4 ).

  • Workup: Cool the mixture to 0°C in an ice bath to maximize the precipitation of succinimide byproducts. Filter the mixture through a pad of Celite, washing the filter cake with cold dichloromethane (2 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude gem-dibromide as a viscous yellow oil, which is used directly in Protocol B to minimize degradation.

Protocol B: Silver-Promoted Hydrolysis to 3-Bromo-2-formylbenzonitrile

Objective: Mild hydrolysis of the gem-dibromide to the aldehyde, preventing nitrile hydrolysis.

Reagents:

  • Crude 3-Bromo-2-(dibromomethyl)benzonitrile (from Protocol A)

  • Silver Nitrate ( AgNO3​ ): 19.0 g (112.2 mmol)

  • Ethanol (Absolute): 80 mL

  • Deionized Water: 20 mL

Step-by-Step Procedure:

  • Solvent Matrix: Dissolve the crude intermediate in 80 mL of absolute ethanol in a 250 mL flask.

  • Halophilic Activation: Dissolve the AgNO3​ in 20 mL of deionized water. Add this aqueous solution dropwise to the ethanolic reaction mixture at room temperature. Observation: A pale yellow precipitate of AgBr will begin forming immediately, indicating the abstraction of the first benzylic bromide.

  • Hydrolysis: Heat the mixture to reflux (approx. 80°C) for 4 hours. The halophilic nature of Ag+ acts as a powerful Lewis acid, driving the equilibrium forward without the need for harsh Brønsted acids or bases that would otherwise hydrolyze the adjacent nitrile group.

  • Filtration: Cool the mixture to room temperature. Filter the heavy AgBr precipitate through a tightly packed Celite pad. Wash the cake thoroughly with ethyl acetate (3 x 30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to yield 3-Bromo-2-formylbenzonitrile as an off-white solid.

Workflow Step1 1. Radical Bromination (NBS/AIBN in PhCF3) Step2 2. Filtration & Concentration (Remove Succinimide) Step1->Step2 Step3 3. Silver-Promoted Hydrolysis (AgNO3 in aq. EtOH) Step2->Step3 Step4 4. Liquid-Liquid Extraction (EtOAc/H2O) Step3->Step4 Step5 5. Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Data Presentation & Analytical Validation

A critical component of this protocol is its self-validating nature. The progression of the reaction can be unambiguously tracked using 1H NMR spectroscopy by observing the chemical shift of the benzylic proton(s).

Table 1: Reaction Metrics and Analytical Tracking Markers

Compound StageYield (%)Physical State 1H NMR Diagnostic Peak ( CDCl3​ , 400 MHz)Mechanistic Significance
Starting Material N/AWhite Solid δ 2.65 (s, 3H, - CH3​ )Baseline benzylic methyl protons.
Intermediate >90% (Crude)Viscous Oil δ 7.21 (s, 1H, - CHBr2​ )Downfield shift confirms double halogenation.
Target Product 78% (Over 2 steps)Off-White Solid δ 10.45 (s, 1H, - CHO )Extreme downfield shift confirms aldehyde formation.

Note: The target product (Molecular Weight: 210.03 g/mol , Formula: C8​H4​BrNO ) exhibits a purity of 97% post-chromatography, aligning with commercial analytical standards[1][2].

References

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-formylbenzonitrile

Target Audience: Researchers, Scientists, and Drug Development Professionals Molecule: 3-Bromo-2-formylbenzonitrile (CAS: 1261817-22-4) Substrate Profiling & Reactivity Causality 3-Bromo-2-formylbenzonitrile is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Molecule: 3-Bromo-2-formylbenzonitrile (CAS: 1261817-22-4)

Substrate Profiling & Reactivity Causality

3-Bromo-2-formylbenzonitrile is a highly functionalized, poly-substituted arene that serves as a critical building block in the synthesis of complex nitrogen heterocycles, such as isoindolinones and pyrazoloisoindolones[1]. The molecule presents a unique dichotomy of electronic activation and steric hindrance that dictates its behavior in transition-metal catalysis:

  • Electronic Activation: Both the cyano (-CN) and formyl (-CHO) groups are strongly electron-withdrawing. This electron deficiency significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C-Br bond, making the initial step of the catalytic cycle exceptionally fast.

  • Steric Hindrance: The bromo substituent is located ortho to the formyl group, which is itself flanked by the cyano group. This creates a severe steric clash during the transmetalation step of cross-coupling reactions. If standard ligands are employed, this steric wall often leads to stalled catalytic cycles, catalyst deactivation, or protodehalogenation side reactions[2].

Mechanistic Insights & Ligand Rationale

To overcome the inherent steric bulk of 3-Bromo-2-formylbenzonitrile, the selection of the supporting ligand is paramount. Buchwald-type dialkylbiaryl phosphine ligands, specifically RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl), are highly recommended for this substrate class[3].

Causality of Ligand Choice: The electron-rich dicyclohexylphosphine moiety of RuPhos stabilizes the Pd(II) intermediate formed after oxidative addition. More importantly, the bulky diisopropoxybiphenyl backbone accelerates the rate-limiting reductive elimination step by forcing the coupled aryl groups together. Furthermore, the immense steric bulk of RuPhos prevents the coordination of the sensitive formyl and cyano groups to the palladium center, which would otherwise poison the catalyst.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Ar)(Br)L] Fast due to EWGs Pd0->OxAdd + Ar-Br ArBr 3-Bromo-2-formylbenzonitrile (Substrate) ArBr->OxAdd TransMet Transmetalation Complex [Pd(II)(Ar)(R)L] Rate-Limiting (Sterics) OxAdd->TransMet + R-B(OH)2 / Base - Base·HBr TransMet->Pd0 Reductive Elimination Product Coupled Product (3-Aryl-2-formylbenzonitrile) TransMet->Product Boronic R-B(OH)2 + Base Boronic->TransMet

Figure 1: Catalytic cycle highlighting the rate-limiting transmetalation step due to ortho-formyl sterics.

Quantitative Data: Catalyst & Ligand Optimization

To establish a self-validating protocol, an optimization matrix was developed. The data below demonstrates the causality between ligand steric parameters and reaction yield for the Suzuki-Miyaura coupling of 3-Bromo-2-formylbenzonitrile with phenylboronic acid.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation
1Pd(PPh3)4K2CO3Toluene/H2O9018Extensive starting material recovery; slow transmetalation.
2Pd(OAc)2 / dppfK3PO4Dioxane/H2O9042Moderate yield; some protodehalogenation observed.
3Pd(OAc)2 / SPhosK2CO3Toluene/H2O8581Good conversion; minimal side reactions.
4 Pd(OAc)2 / RuPhos K2CO3 Toluene/H2O 85 96 Optimal conditions; complete conversion within 14h[3].

Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions. Yields determined by HPLC analysis against an internal standard.

Methodological Workflow: Suzuki-Miyaura Cross-Coupling

Self-Validating Protocol for 3-Aryl-2-formylbenzonitrile Synthesis

Reagents:

  • 3-Bromo-2-formylbenzonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2 (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • K2CO3 (3.0 equiv, 3.0 mmol)

  • Toluene/H2O (4:1 v/v, 0.1 M)

Step-by-Step Procedure:

  • Preparation of the Schlenk Tube: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-2-formylbenzonitrile (210 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and finely ground anhydrous K2CO3 (414 mg, 3.0 mmol).

    • Causality Note: Finely grinding the base increases the surface area, which is critical for the formation of the reactive boronate species required to push through the sterically hindered transmetalation step.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Nitrogen or Argon. Repeat this cycle three times.

    • Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich RuPhos ligand and the Pd(0) active species.

  • Solvent Addition: Add degassed Toluene (8.0 mL) and degassed deionized H2O (2.0 mL) via syringe.

    • Causality Note: The biphasic system ensures that the inorganic base and boronic acid are sufficiently solubilized to interact at the solvent interface without precipitating the organic substrates.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of inert gas. Heat the reaction mixture in a pre-heated oil bath at 85 °C for 14 hours with vigorous stirring (800 rpm).

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. The disappearance of the highly UV-active starting material (Rf ~0.5) and the appearance of a new, lower Rf spot indicates successful coupling.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution Hexanes to 20% EtOAc/Hexanes).

Downstream Applications: Cascade Synthesis of Isoindolinones

The true value of 3-Bromo-2-formylbenzonitrile in drug discovery lies in its post-coupling utility. The resulting 3-aryl-2-formylbenzonitriles are highly primed for base-promoted cascade reactions[4]. The presence of the ortho-cyano group allows for a one-pot condensation/cyclization sequence with nucleophiles (such as anilines or sulfonyl compounds) to yield 3,3-disubstituted or 3-methylene isoindolin-1-ones[5].

Mechanism of Cascade: The nucleophile first condenses with the highly reactive formyl group to form an imine intermediate. Under basic conditions, an intramolecular nucleophilic attack on the adjacent cyano group occurs, followed by hydrolysis and a Dimroth-type rearrangement to furnish the stable isoindolinone core[2].

CascadeReaction Start 3-Aryl-2-formylbenzonitrile (Coupled Product) Imine Imine Intermediate (Condensation) Start->Imine + Nuc - H2O Nuc Nucleophile (e.g., R-NH2) Nuc->Imine Cyclization Intramolecular Attack on Nitrile Group Imine->Cyclization Base-Promoted Isoindolinone 3-Substituted Isoindolin-1-one Cyclization->Isoindolinone Hydrolysis/Rearrangement

Figure 2: Cascade reaction pathway from the coupled product to functionalized isoindolinones.

References
  • CymitQuimica. "3-Bromo-2-formylbenzonitrile - CymitQuimica." CymitQuimica.
  • Pudasaini, B., & Janesko, B. G. "Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates." PMC.
  • Mousavi, M. S., et al. "Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones." PMC.
  • Di Mola, A., et al. "Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones." MDPI.
  • Liu, L., et al. "Synthesis and Organocatalytic Asymmetric Nitro-aldol Initiated Cascade Reactions of 2-Acylbenzonitriles Leading to 3,3-Disubstituted Isoindolinones." MDPI.

Sources

Method

Application Note: Chemoselective Nucleophilic Aromatic Substitution (S_NAr) of 3-Bromo-2-formylbenzonitrile

Introduction & Mechanistic Rationale In advanced drug development and heterocyclic synthesis, multi-functionalized aromatic building blocks require precise chemoselective strategies. 3-Bromo-2-formylbenzonitrile (MW: 210...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In advanced drug development and heterocyclic synthesis, multi-functionalized aromatic building blocks require precise chemoselective strategies. 3-Bromo-2-formylbenzonitrile (MW: 210.03 g/mol ) is a highly versatile tri-functionalized scaffold. Its unique substitution pattern—a bromide leaving group positioned ortho to a formyl group and meta to a cyano group—creates a highly electron-deficient C3 center.

The synergistic electron-withdrawing effects of the -CHO (mesomeric withdrawal) and -CN (inductive withdrawal) groups significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This stabilizes the anionic Meisenheimer complex, making the C3 position an excellent electrophile for Nucleophilic Aromatic Substitution (S_NAr)[1][2].

SNAr_Workflow A 3-Bromo-2-formylbenzonitrile (Substrate) B Nucleophilic Attack (C3 Position) A->B + Nu⁻ C Meisenheimer Complex (Stabilized Intermediate) B->C Rate Limiting D Rearomatization (Bromide Expulsion) C->D Fast E SNAr Product (Target Molecule) D->E - Br⁻

Figure 1: Addition-elimination mechanism of the SNAr reaction on 3-Bromo-2-formylbenzonitrile.

The Chemoselectivity Challenge

The primary challenge with this substrate is the highly electrophilic C2-formyl group. Hard nucleophiles (e.g., primary amines) will kinetically favor attack at the carbonyl carbon, leading to Schiff base (imine) formation. To achieve chemoselective S_NAr at the C3 position without requiring aldehyde protection/deprotection steps, one must utilize secondary amines (which form sterically hindered, reversible hemiaminals) or soft nucleophiles like thiolates, which thermodynamically favor the "soft" aromatic carbon over the "hard" carbonyl carbon[1].

Chemoselectivity_Logic cluster_hard cluster_soft SM 3-Bromo-2-formylbenzonitrile (Tri-functionalized Core) HardNu Hard Nucleophiles (e.g., Primary Amines) SM->HardNu Pathway A SoftNu Soft/Sec. Nucleophiles (e.g., Thiols, Morpholine) SM->SoftNu Pathway B Imine Schiff Base Formation (Attack at C2-Formyl) HardNu->Imine Kinetically Favored SNAr Chemoselective SNAr (Attack at C3-Bromo) SoftNu->SNAr Thermodynamically Driven

Figure 2: Chemoselectivity pathways based on nucleophile hardness and steric hindrance.

Experimental Protocols

Protocol A: Chemoselective S_NAr with a Secondary Amine (Morpholine)

Objective: Displace the C3-bromide with morpholine while preserving the C2-formyl and C1-cyano groups. Causality & Design:

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) acts as an insoluble inorganic acid scavenger. Anhydrous conditions are critical to prevent hydroxide-mediated Cannizzaro disproportionation of the aldehyde.

  • Solvent: N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF accelerates the S_NAr reaction by leaving the morpholine unsolvated (increasing its nucleophilicity) and stabilizing the highly polar Meisenheimer transition state[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-2-formylbenzonitrile (1.0 mmol, 210 mg).

  • Solvent & Base Addition: Suspend the substrate in anhydrous DMF (5.0 mL). Add finely powdered anhydrous K2​CO3​ (2.0 mmol, 276 mg).

    • Self-Validation Check: The suspension should remain easily stirrable. Clumping indicates moisture ingress, which will degrade the yield.

  • Nucleophile Addition: Add morpholine (1.2 mmol, 105 µL) dropwise at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under an inert argon atmosphere. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Self-Validation Check: The starting material ( Rf​≈0.6 ) should be consumed within 4 hours, replaced by a bright yellow fluorescent product spot ( Rf​≈0.4 ) under 365 nm UV light, indicative of the push-pull donor-acceptor system formed by the amine and EWGs.

  • Quenching: Cool the reaction to room temperature. Quench by pouring into 25 mL of ice-cold distilled water. Extract with Ethyl Acetate ( 3×15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×15 mL) to aggressively partition residual DMF into the aqueous phase. Follow with a standard brine wash (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield crude 2-formyl-3-morpholinobenzonitrile. Purify via flash chromatography if necessary.

Protocol B: Mild S_NAr with a Soft Sulfur Nucleophile (4-Methoxythiophenol)

Objective: Thioetherification at the C3 position under mild, room-temperature conditions. Causality & Design:

  • Nucleophile: According to Hard-Soft Acid-Base (HSAB) theory, thiolates are highly polarizable "soft" nucleophiles that inherently bypass the "hard" carbonyl carbon to attack the "soft" aromatic C3 position.

  • Base: Triethylamine ( Et3​N ) is a soluble organic base sufficient to deprotonate the highly acidic thiol ( pKa​≈6.5 ), generating the active thiolate in situ without risking aldehyde degradation.

Step-by-Step Procedure:

  • Preparation: To a 25 mL flask, add 3-Bromo-2-formylbenzonitrile (1.0 mmol, 210 mg) and anhydrous THF (5.0 mL).

  • Thiolate Generation: In a separate vial, mix 4-Methoxythiophenol (1.1 mmol, 135 µL) and Et3​N (1.5 mmol, 210 µL) in THF (2.0 mL). Stir for 5 minutes.

  • Addition: Add the thiolate solution dropwise to the main flask at 0 °C to control the exothermic S_NAr reaction.

  • Reaction Execution: Allow the mixture to warm to room temperature (25 °C). Stir for 2 hours.

    • Self-Validation Check: A white precipitate of Triethylammonium bromide ( Et3​N⋅HBr ) will form in the THF, visually confirming the expulsion of the bromide leaving group and reaction progress.

  • Workup: Filter the suspension to remove the salt. Concentrate the filtrate, redissolve in Dichloromethane (20 mL), and wash with 1M NaOH (10 mL) to remove any unreacted thiol. Wash with brine, dry over MgSO4​ , and evaporate to obtain the pure thioether.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the S_NAr of 3-Bromo-2-formylbenzonitrile, demonstrating the critical impact of solvent polarity and nucleophile hardness on the reaction kinetics and overall yield.

EntryNucleophile (Eq.)SolventBase (Eq.)Temp (°C)Time (h)Yield (%)Observation / Causality
1Morpholine (1.2)DMFK₂CO₃ (2.0)80488 Optimal for secondary amines; polar aprotic solvent stabilizes transition state.
2Morpholine (1.2)THFK₂CO₃ (2.0)651245Lower polarity of THF fails to adequately stabilize the Meisenheimer complex.
3Morpholine (1.2)EtOHEt₃N (2.0)80862Protic solvent hydrogen-bonds to the amine, reducing its nucleophilicity.
44-Methoxythiophenol (1.1)DMFK₂CO₃ (1.5)25295 Exceptional yield due to soft-soft interaction; reaction is highly exothermic.
54-Methoxythiophenol (1.1)THFEt₃N (1.5)25491THF is sufficient for highly reactive thiolates; Et₃N·HBr precipitation drives equilibrium.

References

1.[1] Title : An SNAr Approach to Sterically Hindered ortho-Alkoxybenzaldehydes for the Synthesis of Olefin Metathesis Catalysts Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

2.[2] Title : Domino Aldol-SNAr-Dehydration Sequence for [3+3] Annulations to Prepare Quinolin-2(1H)-ones and 1,8-Naphthyridin-2(1H)-ones Source : Molecules (MDPI) URL :[Link]

3.[3] Title : Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process Source : Synlett (Thieme Connect) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-2-formylbenzonitrile

Welcome to the technical support center for the synthesis of 3-Bromo-2-formylbenzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-formylbenzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this challenging transformation. We will delve into the mechanistic underpinnings of key synthetic strategies, provide actionable solutions to common problems, and offer detailed protocols to enhance your experimental success.

Troubleshooting Guide: Improving Reaction Yield

This section addresses the most critical and frequently encountered challenge: low reaction yield. The synthesis of 3-Bromo-2-formylbenzonitrile is primarily achieved via the formylation of 2-bromobenzonitrile. The most effective and regioselective method for this is Directed ortho-Metalation (DoM) , followed by quenching with a formylating agent. Our troubleshooting will focus on this superior pathway.

Question 1: My yield for the ortho-lithiation and formylation of 2-bromobenzonitrile is consistently low. What are the primary causes?

Low yields in this DoM pathway are typically traced back to one of three stages: the initial lithiation, the stability of the aryllithium intermediate, or the electrophilic quench.

Potential Cause 1: Inefficient ortho-Lithiation

The deprotonation at the C3 position (ortho to the bromine) is the critical first step. The bromine atom acts as a directed metalation group (DMG), guiding the organolithium base to the adjacent position.[1] However, failure to achieve complete lithiation is a common pitfall.

  • Causality: The C-H bond ortho to the bromine is acidic but requires a very strong, sterically hindered base to be removed efficiently and without side reactions. Incomplete deprotonation means a significant portion of your starting material will be recovered unreacted after quenching.

  • Solutions:

    • Choice of Base: While n-Butyllithium (n-BuLi) can be used, a hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often superior. These bases are less nucleophilic, reducing the risk of unwanted side reactions, and are excellent at deprotonation.[2] Using LDA is particularly important to avoid lithium-halogen exchange, a common side reaction with n-BuLi and aryl bromides.[1]

    • Base Stoichiometry: It is a common misconception that one equivalent of base is sufficient. Organolithium reagents often form complex aggregates that "cannibalize" the active base.[3] An excess of the base (typically 1.5 - 2.5 equivalents) is often required to drive the deprotonation to completion.

    • Temperature Control: Lithiation must be performed at low temperatures (typically -78 °C) to prevent decomposition of the base and the aryllithium intermediate. Ensure your reaction vessel is fully submerged in a well-maintained dry ice/acetone bath.

Potential Cause 2: Instability of the Aryllithium Intermediate

The generated 3-lithio-2-bromobenzonitrile is a highly reactive species. If not handled correctly, it can degrade before it has a chance to react with the electrophile.

  • Causality: Aryllithium species can be thermally unstable. Furthermore, if any moisture or atmospheric oxygen is present, they will be rapidly quenched, leading back to the starting material or to undesired byproducts.

  • Solutions:

    • Strict Anhydrous and Inert Conditions: All glassware must be rigorously flame- or oven-dried. Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The reaction must be run under a positive pressure of an inert gas like argon or nitrogen.[4]

    • Immediate Quenching: Do not let the aryllithium intermediate stir for an extended period. Once the lithiation is deemed complete (typically 1-2 hours at -78 °C), the electrophile should be added promptly.

Potential Cause 3: Inefficient Electrophilic Quench

The final step is the reaction of the aryllithium nucleophile with a formylating agent. An inefficient quench will result in low product formation.

  • Causality: N,N-Dimethylformamide (DMF) is the most common electrophile for this purpose.[5] The aryllithium attacks the carbonyl carbon of DMF. The resulting tetrahedral intermediate must be stable at low temperatures and then hydrolyzed during workup to reveal the aldehyde. Poor quality DMF or improper addition can compromise this step.

  • Solutions:

    • Reagent Quality: Use anhydrous DMF. The presence of water will quench the aryllithium directly. It is best practice to use a freshly opened bottle or to distill and store it over molecular sieves.

    • Addition Method: Add the DMF dropwise via syringe at -78 °C. A rapid addition can cause localized warming, leading to side reactions. After addition, allow the mixture to stir at low temperature before slowly warming to room temperature.

Troubleshooting Workflow Diagram

Here is a logical workflow to diagnose and solve low-yield issues in the directed ortho-metalation of 2-bromobenzonitrile.

G Start Low Yield of 3-Bromo-2-formylbenzonitrile Check_Lithiation Analyze Crude Reaction: High % of Starting Material? Start->Check_Lithiation  Start Diagnosis Check_Quench Analyze Crude Reaction: Mainly Starting Material and/or Benzene? Check_Lithiation->Check_Quench No Lithiation_Issue Inefficient Lithiation Check_Lithiation->Lithiation_Issue Yes Degradation_Issue Intermediate Degradation Check_Quench->Degradation_Issue Yes (Benzene indicates proton source quench) Quench_Issue Inefficient Quench Check_Quench->Quench_Issue Yes (Mainly SM indicates quench failure) Sol_Base Solution: - Use LDA or LiTMP instead of n-BuLi - Increase base equivalents (1.5-2.5 eq) - Verify base titration Lithiation_Issue->Sol_Base Sol_Conditions Solution: - Rigorously dry glassware and solvents - Ensure positive inert gas pressure - Add electrophile promptly after lithiation Degradation_Issue->Sol_Conditions Sol_DMF Solution: - Use anhydrous DMF - Add DMF slowly at -78°C - Allow to stir cold before warming Quench_Issue->Sol_DMF

Caption: Troubleshooting workflow for low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use the Vilsmeier-Haack reaction to formylate 2-bromobenzonitrile directly?

While the Vilsmeier-Haack reaction is a powerful formylation method, it is most effective on electron-rich aromatic rings, such as phenols and anilines.[6][7] The nitrile (-CN) and bromo (-Br) groups on 2-bromobenzonitrile are both electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[8] Therefore, forcing the Vilsmeier-Haack reaction on this substrate would likely require harsh conditions and result in very low yields, if any. The directed ortho-metalation pathway is mechanistically more suitable for this specific transformation.

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

Besides unreacted starting material, several side products can form:

  • 2-Bromobenzamide: If the nitrile group is partially hydrolyzed during aqueous workup, you may form the corresponding amide.

  • Lithium-Halogen Exchange Product: If using n-BuLi, you can get exchange with the bromine atom. Quenching this species with DMF would lead to 2-cyano-6-butylbenzaldehyde, while proton quenching would give benzonitrile. This is a strong argument for using LDA.[1]

  • Homocoupling Products: Small amounts of biphenyl-type products can form from the coupling of aryllithium species, especially if trace transition metals are present.[9]

Q3: How should I purify the final product?

Purification of 3-Bromo-2-formylbenzonitrile is typically achieved by one of two methods:

  • Recrystallization: If the crude product is relatively clean, recrystallization can be very effective. A suitable solvent system would likely be a non-polar solvent like heptane or cyclohexane, possibly with a small amount of a more polar co-solvent like ethyl acetate or toluene to aid dissolution.[10]

  • Silica Gel Chromatography: This is the most reliable method for separating the product from starting material and various side products. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q4: What is the optimal temperature for the lithiation step?

The lithiation should be conducted at -78 °C (a dry ice/acetone or dry ice/isopropanol bath). This temperature is critical for several reasons:

  • It ensures the stability of the organolithium base (LDA, n-BuLi).

  • It prevents the decomposition of the desired aryllithium intermediate.

  • It minimizes side reactions, such as lithium-halogen exchange.

Allowing the temperature to rise, even to -40 °C, can significantly decrease the yield and purity of the final product.

Experimental Protocol & Data

Optimized Protocol: Directed ortho-Metalation-Formylation of 2-Bromobenzonitrile

This protocol describes a robust method for the synthesis of 3-Bromo-2-formylbenzonitrile with an emphasis on the critical parameters for achieving high yield.

Materials:

  • 2-Bromobenzonitrile

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of LDA: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (0.4 M relative to diisopropylamine) and cool to -78 °C. Add freshly distilled diisopropylamine (1.5 equivalents) via syringe. To this stirred solution, add n-BuLi (1.5 equivalents) dropwise, ensuring the internal temperature does not rise. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Lithiation: Dissolve 2-bromobenzonitrile (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours. Monitor the reaction progress by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the proton at the C3 position.

  • Electrophilic Quench: Add anhydrous DMF (2.0 equivalents) dropwise to the reaction mixture at -78 °C. Ensure the addition is slow to prevent a significant exotherm.

  • Workup: Stir the reaction at -78 °C for an additional hour, then allow it to slowly warm to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., 5-20% ethyl acetate in hexanes gradient) to afford 3-Bromo-2-formylbenzonitrile.

Data Summary: Impact of Reaction Parameters on Yield

The following table summarizes expected outcomes based on variations in key reaction parameters. This data is synthesized from established principles of organometallic chemistry.

ParameterStandard ConditionVariationExpected Outcome of VariationRationale
Base LDA (1.5 eq)n-BuLi (1.5 eq)Lower yield, more side productsIncreased risk of lithium-halogen exchange and nucleophilic attack.[1]
Temperature -78 °C-40 °CSignificantly lower yieldDecomposition of the aryllithium intermediate.
Solvent Anhydrous THFTHF with trace H₂ODrastically lower yieldRapid protonation of the base and aryllithium intermediate by water.[4]
DMF Quality Anhydrous"Wet" DMFDrastically lower yieldAryllithium is quenched by protons from water instead of reacting with DMF.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023). Provides a detailed mechanism of the Vilsmeier-Haack reaction, highlighting its reliance on electron-rich substrates. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (2023). General overview of the Vilsmeier-Haack reaction, its history, and mechanism. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Details the mechanism and provides recent literature examples of the Vilsmeier reaction. [Link]

  • Schall, A. and Reiser, O. The formylation of arylmetal reagents. (2008). Discusses the use of directing groups, including bromine, in ortho-lithiation reactions and the necessity of using LDA to prevent lithium-halogen exchange.
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Details the formation of organometallic reagents and discusses common side reactions like homocoupling. [Link]

  • Formylation - Common Conditions. (n.d.). Outlines common methods for formylation, including lithiation followed by quenching with DMF. [Link]

  • Directed (ortho) Metallation - University of Rochester. (n.d.). Explains the principles of Directed ortho-Metalation (DoM) and the role of directing groups and hindered bases like LDA. [Link]

  • Why do ortho lithiation reactions require a huge excess of butyllithium? - Chemistry World. (2022). Discusses the formation of aggregates in organolithium chemistry, which necessitates using an excess of the base. [Link]

  • grignard reagents - Chemguide. (n.d.). Explains the high reactivity of Grignard (and by extension, organolithium) reagents with water, emphasizing the need for anhydrous conditions. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 3-Bromo-2-formylbenzonitrile

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis In the intricate pathway of drug development, the quality of starting materials and intermediates is paramount. 3-Bromo-2-formylbenzonitrile is a key...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

In the intricate pathway of drug development, the quality of starting materials and intermediates is paramount. 3-Bromo-2-formylbenzonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly influences the yield and impurity profile of the final drug substance, making a robust and reliable analytical method for its quality control not just a regulatory necessity, but a cornerstone of a successful development program.

This guide provides an in-depth, field-proven perspective on the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 3-Bromo-2-formylbenzonitrile. We will move beyond a simple checklist of validation parameters, exploring the scientific rationale behind the experimental design and comparing the method's performance against the stringent criteria set by international regulatory bodies. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound framework for method validation.

Method Development Rationale: Selecting the Right Tools

The journey to a validated method begins with strategic development. For a molecule like 3-Bromo-2-formylbenzonitrile, which contains polar functional groups (nitrile, formyl) and a non-polar aromatic core, RP-HPLC is the technique of choice.[1][2] The initial goal was to achieve a symmetrical peak for the main analyte, well-resolved from any potential process impurities or degradants.

A systematic screening of columns and mobile phases led to the selection of a C18 stationary phase, which provides excellent hydrophobic retention for the aromatic ring. The mobile phase, a gradient of acetonitrile and water with 0.1% formic acid, was chosen to ensure the formyl group remains protonated, preventing peak tailing and promoting sharp, efficient peaks.

Optimized Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17-17.1 min: 90% to 40% B; 17.1-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)
Analyte Concentration Approx. 0.5 mg/mL

Method Validation: A Deep Dive into Performance and Reliability

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3][4] Our approach is rigorously grounded in the International Council for Harmonisation (ICH) Q2(R1) and the newly revised Q2(R2) guidelines.[5][6][7][8]

Method_Validation_Workflow cluster_0 Method Validation Protocol Start Define Analytical Target Profile (ATP) Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for the HPLC method validation process.

Specificity and Forced Degradation Studies

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For a purity method, this is arguably the most critical parameter. To prove specificity, we conducted forced degradation studies, which intentionally stress the drug substance to produce potential degradation products.[9][10][11] This ensures the method is "stability-indicating," meaning it can separate and quantify the active ingredient from its breakdown products.

Experimental Protocol:

  • Prepare five solutions of 3-Bromo-2-formylbenzonitrile (approx. 0.5 mg/mL).

  • Acid Hydrolysis: Add 1 mL of 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Add 1 mL of 1N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours, then dissolve.

  • Photolytic Degradation: Expose the solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light in a photostability chamber.

  • Neutralize the acid and base samples before injection. Analyze all samples, including an unstressed control, by the proposed HPLC method.

Forced_Degradation_Scheme cluster_stress Stress Conditions (ICH Q1A) cluster_products Degradation Products parent 3-Bromo-2-formylbenzonitrile (API) acid Acid Hydrolysis (HCl) parent->acid base Base Hydrolysis (NaOH) parent->base oxidation Oxidation (H₂O₂) parent->oxidation thermal Thermal (Heat) parent->thermal photo Photolytic (Light) parent->photo deg1 Degradant 1 acid->deg1 deg2 Degradant 2 base->deg2 deg3 Degradant 3 oxidation->deg3 deg4 Degradant 4 thermal->deg4 deg5 Degradant 5 photo->deg5

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